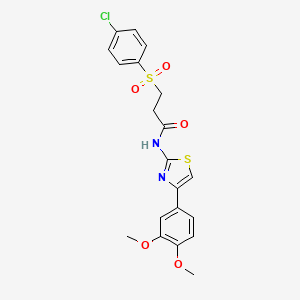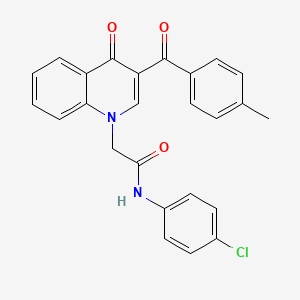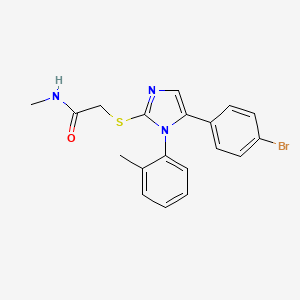
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual ring structures (the pyridine and furan rings), followed by the introduction of the piperidine ring. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a piperidine ring, and a furan ring. The pyridine and furan rings are aromatic, while the piperidine ring is aliphatic. The compound also contains an oxygen atom linking the pyridine and piperidine rings, and a carbonyl group attached to the furan ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the carbonyl group. The pyridine ring, for example, could undergo electrophilic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone”:
Lipid Regulation
This compound has been described as a liver-targeted drug candidate that inhibits ribosomal synthesis of PCSK9, a lipid regulator. PCSK9 is considered undruggable by small molecules, making this application particularly significant .
Anti-Tubercular Activity
The compound has shown potential in the design and synthesis of anti-tubercular agents. It has been evaluated for its activity against Mycobacterium tuberculosis, which suggests its use in developing new treatments for tuberculosis .
Anti-Fibrotic Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than existing drugs like Pirfenidone on HSC-T6 cells, indicating its potential application in treating fibrotic diseases .
Mechanism of Action
Target of Action
The primary target of this compound is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a significant role in cholesterol homeostasis and lipid metabolism. It is involved in the degradation of low-density lipoprotein receptors (LDLRs), thereby controlling the amount of cholesterol in the body .
Mode of Action
The compound is a prodrug , which means it is metabolically converted into its active form inside the body . It is converted by liver carboxyesterase (CES1) to its active drug . The active drug selectively inhibits PCSK9 protein synthesis . This inhibition leads to an increase in LDLRs, which can take up more low-density lipoprotein (LDL) from the bloodstream and thus lower cholesterol levels .
Biochemical Pathways
The compound affects the cholesterol homeostasis pathway by inhibiting PCSK9 protein synthesis .
Pharmacokinetics
It is converted to its active form by CES1 in the liver . The active drug has been found in mice at 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and in monkeys at 9.0 μg/mL 0.5 hr post 30 mg/kg p.o . These properties suggest that the compound has good bioavailability.
Result of Action
The result of the compound’s action is a reduction in cholesterol levels in the body . This leads to a decrease in the overall level of cholesterol in the body .
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c16-12-3-1-7-17-14(12)21-11-5-8-18(9-6-11)15(19)13-4-2-10-20-13/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKDQRNZSCRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)


![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)


![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)


![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)


![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)